![molecular formula C21H12ClFN4O3S B2531549 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251618-39-9](/img/structure/B2531549.png)

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

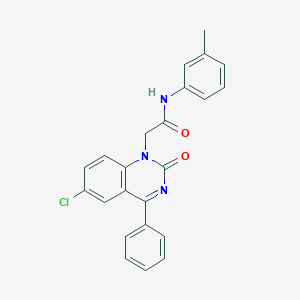

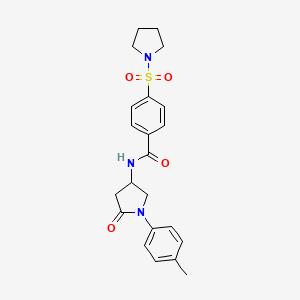

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent formation of 4-N-[2-(dimethylamino)ethyl]carboxamides indicates a versatile approach to modifying the carboxamide moiety, which could be applicable to the synthesis of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide .

Molecular Structure Analysis

The crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, has been determined, revealing that it crystallizes in the monoclinic system with the P21/c space group. The molecular geometry optimizations conducted using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level of theory suggest that similar methods could be employed to analyze the molecular structure of this compound. The crystal packing is mainly controlled by N–H···O and C–H···O hydrogen bond interactions, which are critical in determining the stability and properties of the crystal .

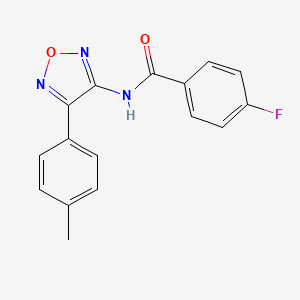

Chemical Reactions Analysis

The carboxamide derivatives synthesized in the first study exhibit potent cytotoxic activities, suggesting that they undergo biological interactions that lead to cell death. The growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, indicate that the chemical reactions these compounds participate in are relevant to their cytotoxic effects. The in vivo efficacy against colon 38 tumors in mice further underscores the potential of these compounds to engage in therapeutic chemical reactions .

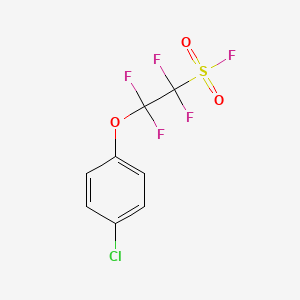

Physical and Chemical Properties Analysis

The physical and chemical properties of the carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. The spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide using FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy provides a basis for understanding the properties of similar compounds. The theoretical UV-Vis spectrum, which correlates well with the experimental spectrum, suggests that the electronic properties of these compounds can be finely tuned, which is likely true for this compound as well .

Case Studies and Applications

The cytotoxic activity of the carboxamide derivatives against cancer cell lines and their in vivo efficacy against colon 38 tumors in mice provide a case study for the potential therapeutic applications of these compounds. The SAR study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which led to the discovery of potent apoptosis inducers, further demonstrates the relevance of these compounds in cancer research. The case of compound 2, which is active against cancer cells derived from several human solid tumors, and its derivatives, which show potent activity in cell growth inhibition assays, exemplifies the potential of these molecules in the development of new anticancer agents .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClFN4O3S/c22-13-3-7-15(8-4-13)27-20(28)18-16(9-10-31-18)26(21(27)29)11-17-24-19(25-30-17)12-1-5-14(23)6-2-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBWWIFNQVGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)